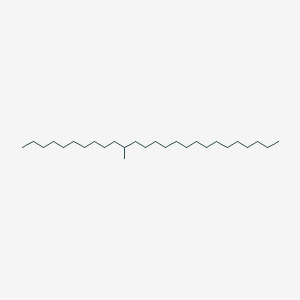

11-Methylhexacosane

説明

11-Methylhexacosane (IUPAC name: 11-methylhexacosane) is a branched alkane with the molecular formula C₂₇H₅₆ and a molecular weight of 380.4382 g/mol . It belongs to the class of methyl-branched hydrocarbons, which are critical in biological systems, particularly as cuticular hydrocarbons (CHCs) in insects. These compounds play roles in waterproofing, chemical communication, and mate recognition . Computational studies using Joback, Crippen, and McGowan methods have provided key physicochemical properties for 11-methylhexacosane, including:

- Boiling point (Tboil): Estimated at ~450–470 K

- LogP (log octanol/water partition coefficient): ~12.5 (indicating high hydrophobicity)

- Critical temperature (Tc): ~750 K

Its synthesis involves catalytic alkylation of hexacosane, as inferred from analogous hydrocarbon pathways .

特性

CAS番号 |

68547-06-8 |

|---|---|

分子式 |

C27H56 |

分子量 |

380.7 g/mol |

IUPAC名 |

11-methylhexacosane |

InChI |

InChI=1S/C27H56/c1-4-6-8-10-12-14-15-16-17-18-20-22-24-26-27(3)25-23-21-19-13-11-9-7-5-2/h27H,4-26H2,1-3H3 |

InChIキー |

ATFOATQSPLHNOV-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCC(C)CCCCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylhexacosane typically involves the alkylation of hexacosane. One common method is the Friedel-Crafts alkylation, where hexacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position .

Industrial Production Methods: Industrial production of 11-Methylhexacosane may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process is optimized for high yield and purity, often employing advanced separation techniques like distillation and chromatography to isolate the desired product .

化学反応の分析

Types of Reactions: 11-Methylhexacosane primarily undergoes reactions typical of alkanes, such as:

Oxidation: In the presence of strong oxidizing agents, it can be converted to alcohols, aldehydes, or carboxylic acids.

Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogenation.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed:

Oxidation: Formation of 11-methylhexacosanol, 11-methylhexacosanal, or 11-methylhexacosanoic acid.

Reduction: Pure 11-Methylhexacosane.

Substitution: 11-chloromethylhexacosane or 11-bromomethylhexacosane.

科学的研究の応用

11-Methylhexacosane has several applications across different fields:

Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.

Biology: Studied for its role in insect communication, particularly in pheromone signaling.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

作用機序

The mechanism of action of 11-Methylhexacosane in biological systems often involves its interaction with specific receptors or enzymes. In insects, for example, it may bind to olfactory receptors, triggering behavioral responses. The molecular pathways involved can include signal transduction mechanisms that lead to changes in gene expression or cellular activity .

類似化合物との比較

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 11-methylhexacosane with structurally related methyl-branched alkanes:

*Estimated based on homologous series trends.

Functional Differences

- Branching Position : The methyl group at position 11 in 11-methylhexacosane reduces symmetry compared to linear hexacosane, lowering its melting point and enhancing fluidity . This property is critical in insect CHCs, where fluidity aids in cuticle flexibility .

- Biological Specificity : In behavioral ecology, 11-methylhexacosane is a discriminant compound for mated female ants, whereas 11-methylpentacosane distinguishes control females .

- Analytical Behavior : Gas chromatography-mass spectrometry (GC-MS) retention indices (RI) for branched alkanes like 11-methylhexacosane are higher than linear analogs (e.g., hexacosane RI: ~2600 vs. 11-methylhexacosane RI: ~2700*) due to increased van der Waals interactions .

Thermodynamic and Kinetic Data

- Enthalpy of Vaporization (ΔvapH°) : 11-Methylhexacosane (ΔvapH° ≈ 85 kJ/mol) vs. hexacosane (ΔvapH° ≈ 78 kJ/mol) . The higher value for the branched isomer reflects stronger intermolecular forces from branching.

- Synthetic Accessibility : 11-Methylheptacosane is synthesized via similar pathways but requires longer-chain precursors, increasing production costs .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。